molecular formula C10H9NO B1316511 1-(1H-Indol-4-yl)ethanone CAS No. 50614-86-3

1-(1H-Indol-4-yl)ethanone

Cat. No. B1316511
CAS RN: 50614-86-3
M. Wt: 159.18 g/mol
InChI Key: RUBNGGWBJUGNNA-UHFFFAOYSA-N
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Description

“1-(1H-Indol-4-yl)ethanone” is a chemical compound with the molecular formula C10H9NO . It is also known by other names such as “4-ACETYLINDOLE” and "1-(1H-Indol-4-yl)ethan-1-one" .


Molecular Structure Analysis

The molecular structure of “1-(1H-Indol-4-yl)ethanone” consists of an indole ring attached to an ethanone group . The molecular weight of the compound is 159.18 g/mol . The InChIKey, which is a unique identifier for the compound, is RUBNGGWBJUGNNA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-(1H-Indol-4-yl)ethanone” is a solid compound . It has a molecular weight of 159.18 g/mol . The compound has a topological polar surface area of 32.9 Ų and a complexity of 190 .

Scientific Research Applications

Synthesis of Alkaloids

  • Scientific Field : Organic Chemistry
  • Application Summary : Indole derivatives are used in the synthesis of alkaloids, which are significant heterocyclic systems in natural products and drugs .
  • Methods of Application : The specific methods of synthesis vary, but they generally involve the construction of indoles as a moiety in selected alkaloids .
  • Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

  • Scientific Field : Pharmacology
  • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : The methods of application involve synthesizing a variety of indole derivatives and testing them for these biological activities .
  • Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Anti-inflammatory and Analgesic Activity

  • Scientific Field : Pharmacology
  • Application Summary : Some new 1-(1H-indol-1-yl)ethanone derivatives have been synthesized and studied for their analgesic and anti-inflammatory activity .
  • Methods of Application : The specific methods of synthesis and application are not detailed, but the study involved computational analysis and in-vivo evaluation .
  • Results or Outcomes : Among the eight target compounds, D-7 (1- (1H-indol-1-yl)-2- (4- ((4-nitrophenyl)imino)methyl)phenoxy)ethanone) was found to have the strongest anti-inflammatory and analgesic activity .

Antiviral Activity

  • Scientific Field : Virology
  • Application Summary : Indole derivatives have shown potential as antiviral agents .
  • Methods of Application : The methods of application involve synthesizing a variety of indole derivatives and testing them for antiviral activities .
  • Results or Outcomes : The specific outcomes depend on the specific derivative and virus tested, but overall, indole derivatives have shown promise in this field .

Anticancer Activity

  • Scientific Field : Oncology
  • Application Summary : Indole derivatives have been studied for their potential as anticancer agents .
  • Methods of Application : The methods of application involve synthesizing a variety of indole derivatives and testing them for anticancer activities .
  • Results or Outcomes : The specific outcomes depend on the specific derivative and cancer cell line tested, but overall, indole derivatives have shown promise in this field .

Treatment of Inflammatory Diseases

  • Scientific Field : Immunology
  • Application Summary : The CREB (cAMP responsive element binding protein) binding protein (CBP) and its homolog EP300 have emerged as new therapeutic targets for the treatment of cancer and inflammatory diseases .
  • Methods of Application : The specific methods of application are not detailed, but the study involved computational analysis and in-vivo evaluation .
  • Results or Outcomes : The specific outcomes depend on the specific derivative and disease model tested, but overall, indole derivatives have shown promise in this field .

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Application Summary : Indole derivatives have shown potential as antimicrobial agents .
  • Methods of Application : The methods of application involve synthesizing a variety of indole derivatives and testing them for antimicrobial activities .
  • Results or Outcomes : The specific outcomes depend on the specific derivative and microorganism tested, but overall, indole derivatives have shown promise in this field .

Antitubercular Activity

  • Scientific Field : Pharmacology
  • Application Summary : Indole derivatives have been studied for their potential as antitubercular agents .
  • Methods of Application : The methods of application involve synthesizing a variety of indole derivatives and testing them for antitubercular activities .
  • Results or Outcomes : The specific outcomes depend on the specific derivative and strain of tuberculosis tested, but overall, indole derivatives have shown promise in this field .

Antidiabetic Activity

  • Scientific Field : Endocrinology
  • Application Summary : Indole derivatives have been studied for their potential as antidiabetic agents .
  • Methods of Application : The methods of application involve synthesizing a variety of indole derivatives and testing them for antidiabetic activities .
  • Results or Outcomes : The specific outcomes depend on the specific derivative and model of diabetes tested, but overall, indole derivatives have shown promise in this field .

Future Directions

Indole derivatives, including “1-(1H-Indol-4-yl)ethanone”, have shown promise in various fields of research due to their wide range of biological activities . Future research could focus on exploring the potential applications of these compounds in medicine, particularly in the treatment of diseases such as cancer, inflammation, and viral infections .

properties

IUPAC Name

1-(1H-indol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNGGWBJUGNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514829
Record name 1-(1H-Indol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Indol-4-yl)ethanone

CAS RN

50614-86-3
Record name 1-(1H-Indol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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